2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate is a complex organic compound characterized by the presence of bromine, iodine, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate typically involves multiple steps, including halogenation, acylation, and condensation reactions. The process begins with the bromination of a suitable aromatic precursor, followed by the introduction of the acetamido group through acylation. The final step involves the condensation of the intermediate with 2-iodobenzoic acid under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic compounds to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce corresponding oxides.
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-chlorophenol
- 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride
- 2,4-Dibromo-6-methoxyaniline
Uniqueness
2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17Br2IN2O4 |
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Molecular Weight |
672.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H17Br2IN2O4/c1-14-6-8-17(9-7-14)31-13-21(29)28-27-12-15-10-16(24)11-19(25)22(15)32-23(30)18-4-2-3-5-20(18)26/h2-12H,13H2,1H3,(H,28,29)/b27-12+ |
InChI Key |
HHUFPTSICPXTCX-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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